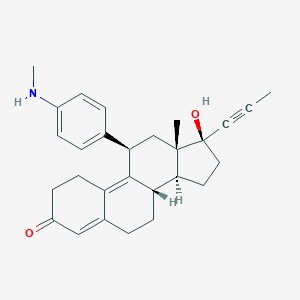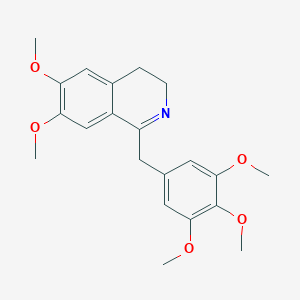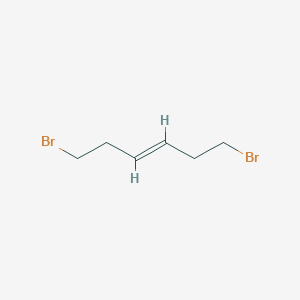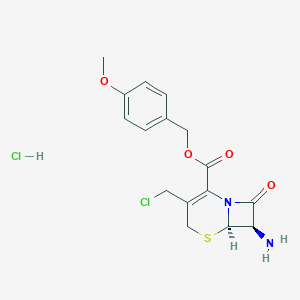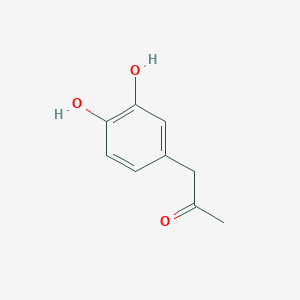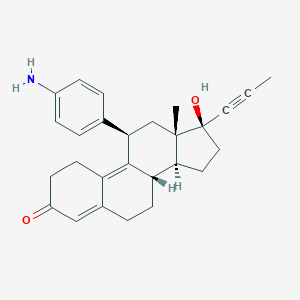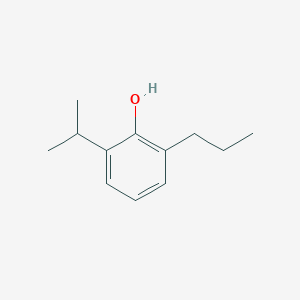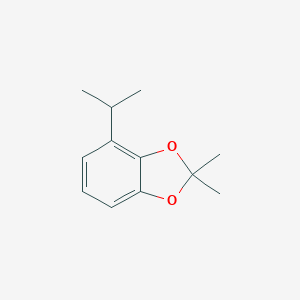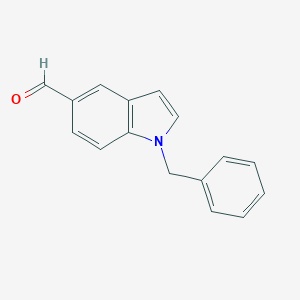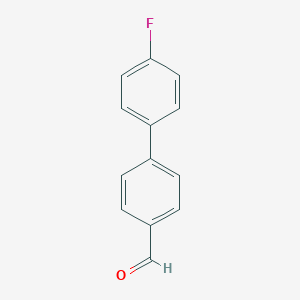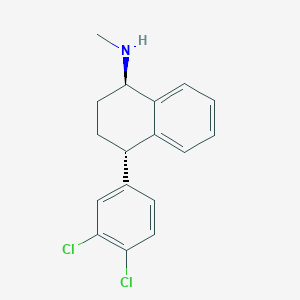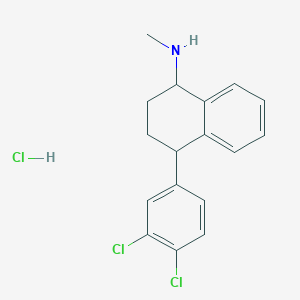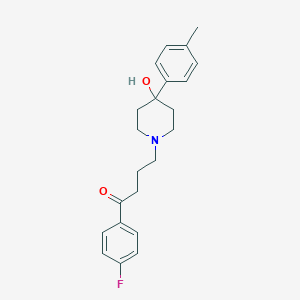
Moperone
Descripción general
Descripción
Moperone es un fármaco antipsicótico típico que pertenece a la clase de las butirofenonas. Se comercializó bajo el nombre comercial Luvatren, que desde entonces se ha descontinuado. This compound se utiliza principalmente en Japón para el tratamiento de la esquizofrenia. Funciona como antagonista de los receptores de dopamina D2, D3 y serotonina 5-HT2A, y tiene una alta afinidad de unión por los receptores sigma .
Aplicaciones Científicas De Investigación
Moperone tiene una amplia gama de aplicaciones de investigación científica:
Química: Utilizado como un compuesto de referencia en química analítica para el desarrollo de métodos cromatográficos.
Biología: Estudiado por sus efectos en los sistemas de neurotransmisores, particularmente las vías de dopamina y serotonina.
Medicina: Investigado por su posible uso en el tratamiento de diversos trastornos psiquiátricos, incluida la esquizofrenia y la psicosis.
Industria: Utilizado en el desarrollo de nuevos fármacos antipsicóticos y como estándar en el control de calidad farmacéutica
Mecanismo De Acción
Moperone ejerce sus efectos principalmente antagonizando los receptores de dopamina D2 y D3, así como los receptores de serotonina 5-HT2A. Este antagonismo conduce a una disminución de la actividad de la dopamina y la serotonina en el cerebro, lo que ayuda a aliviar los síntomas de la esquizofrenia y otros trastornos psicóticos. This compound también tiene una alta afinidad de unión por los receptores sigma, lo que puede contribuir a sus efectos terapéuticos .
Compuestos Similares:
Haloperidol: Otro antipsicótico butirofenona con perfiles de unión a receptores similares pero diferentes propiedades farmacocinéticas.
Droperidol: Se utiliza principalmente como antiemético y para la sedación en procedimientos quirúrgicos.
Pimozida: Se utiliza para el tratamiento de la psicosis crónica y el síndrome de Tourette
Singularidad de this compound: La combinación única de this compound de alta afinidad por los receptores de dopamina D2, D3 y serotonina 5-HT2A, junto con su unión significativa a los receptores sigma, lo distingue de otros antipsicóticos butirofenona. Este perfil de receptor único puede contribuir a sus efectos terapéuticos específicos y su perfil de efectos secundarios .
Análisis Bioquímico
Biochemical Properties
Moperone is an antagonist for the D2, D3, and 5-HT2A receptors . It also has a high binding affinity for the sigma receptors . Additionally, it inhibits E. electricus acetylcholinesterase (AChE) and is a histamine H1 receptor inverse agonist .
Cellular Effects
The cellular effects of this compound are primarily due to its antagonistic action on dopamine and serotonin receptors. By blocking these receptors, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules. It acts as an antagonist for the D2, D3, and 5-HT2A receptors, inhibiting the action of dopamine and serotonin . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
Its antagonistic action on dopamine and serotonin receptors suggests that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its antagonistic action on dopamine and serotonin receptors suggests that it may have dose-dependent effects .
Metabolic Pathways
Given its biochemical properties, it likely interacts with enzymes and cofactors involved in dopamine and serotonin metabolism .
Transport and Distribution
Given its biochemical properties, it likely interacts with transporters or binding proteins involved in dopamine and serotonin metabolism .
Subcellular Localization
Given its biochemical properties, it likely localizes to areas of the cell where dopamine and serotonin receptors are present .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Moperone se sintetiza a través de un proceso de múltiples pasos que implica la reacción de cloruro de 4-fluorobenzoílo con 4-hidroxi-4-(4-metilfenil)piperidina. Las condiciones de reacción suelen implicar el uso de una base como hidróxido de sodio o carbonato de potasio en un disolvente orgánico como diclorometano o tolueno. El intermedio resultante se somete luego a reacciones adicionales para producir el producto final .
Métodos de Producción Industrial: La producción industrial de this compound implica rutas sintéticas similares pero a mayor escala. El proceso está optimizado para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para la purificación y el control de calidad .
Tipos de Reacciones:
Oxidación: this compound puede sufrir reacciones de oxidación, particularmente en el anillo de piperidina, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden ocurrir en el grupo carbonilo, convirtiéndolo en un alcohol.
Reactivos y Condiciones Comunes:
Oxidación: Reactivos como permanganato de potasio o trióxido de cromo en condiciones ácidas.
Reducción: Reactivos como hidruro de aluminio y litio o borohidruro de sodio en condiciones anhidras.
Sustitución: Reactivos como agentes halogenantes (por ejemplo, bromo, cloro) en presencia de un catalizador.
Productos Principales:
Oxidación: Derivados oxidados de this compound.
Reducción: Derivados alcohólicos de this compound.
Sustitución: Derivados halogenados de this compound.
Comparación Con Compuestos Similares
Haloperidol: Another butyrophenone antipsychotic with similar receptor binding profiles but different pharmacokinetic properties.
Droperidol: Used primarily as an antiemetic and for sedation in surgical procedures.
Pimozide: Used for the treatment of chronic psychosis and Tourette’s syndrome
Uniqueness of Moperone: this compound’s unique combination of high affinity for dopamine D2, D3, and serotonin 5-HT2A receptors, along with its significant binding to sigma receptors, distinguishes it from other butyrophenone antipsychotics. This unique receptor profile may contribute to its specific therapeutic effects and side effect profile .
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-4-[4-hydroxy-4-(4-methylphenyl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26FNO2/c1-17-4-8-19(9-5-17)22(26)12-15-24(16-13-22)14-2-3-21(25)18-6-10-20(23)11-7-18/h4-11,26H,2-3,12-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGAHNABIDCTLHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
3871-82-7 (hydrochloride) | |
| Record name | Moperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6049062 | |
| Record name | Moperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1050-79-9 | |
| Record name | Moperone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Moperone [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050799 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moperone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13554 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moperone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6049062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Moperone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.625 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MOPERONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OU730881W5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
